molecular formula C17H22NO2P B12467710 Diethyl [phenyl(phenylamino)methyl]phosphonite

Diethyl [phenyl(phenylamino)methyl]phosphonite

Cat. No.: B12467710
M. Wt: 303.34 g/mol
InChI Key: HYMLODPXRHWIEB-UHFFFAOYSA-N
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Description

Diethyl [phenyl(phenylamino)methyl]phosphonite is an organophosphorus compound with a unique structure that includes both phenyl and phenylamino groups attached to a phosphonite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the use of aldehydes, amines, and diethyl phosphite under solvent-free conditions, often catalyzed by eco-friendly and biodegradable catalysts such as humic acid . The reaction is typically carried out at room temperature with stirring, making it a convenient and cost-effective method .

Industrial Production Methods

While specific industrial production methods for Diethyl [phenyl(phenylamino)methyl]phosphonite are not well-documented, the Kabachnik-Fields reaction provides a scalable and environmentally friendly approach that could be adapted for industrial use. The use of green catalysts and solvent-free conditions aligns with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

Diethyl [phenyl(phenylamino)methyl]phosphonite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonates.

    Substitution: It can participate in substitution reactions, where the phenyl or phenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Conditions for these reactions often involve mild temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various phosphonates and substituted derivatives of this compound, which can have different functional properties and applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [anilino(phenyl)methyl]phosphonite
  • Diethyl [((2-methoxyphenyl)amino)(phenyl)methyl]phosphonate
  • Diethyl [((4-methoxyphenyl)amino)(phenyl)methyl]phosphonate

Uniqueness

Diethyl [phenyl(phenylamino)methyl]phosphonite is unique due to its specific combination of phenyl and phenylamino groups attached to the phosphonite moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry .

Properties

Molecular Formula

C17H22NO2P

Molecular Weight

303.34 g/mol

IUPAC Name

N-[diethoxyphosphanyl(phenyl)methyl]aniline

InChI

InChI=1S/C17H22NO2P/c1-3-19-21(20-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3

InChI Key

HYMLODPXRHWIEB-UHFFFAOYSA-N

Canonical SMILES

CCOP(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC

Origin of Product

United States

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